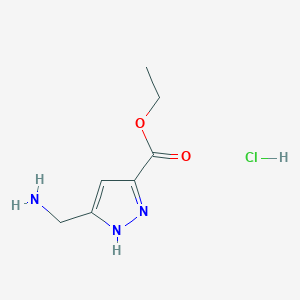
UCSF648 dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
UCSF648 dihydrochloride is a small molecule inhibitor that has been developed to target a specific protein kinase known as PIP4K2C. This kinase has been shown to play a critical role in various cellular processes, including cell proliferation, migration, and survival. The development of this compound has opened up new avenues for research into the role of PIP4K2C in diseases such as cancer and inflammation.
Wirkmechanismus
UCSF648 dihydrochloride works by binding to the active site of PIP4K2C and inhibiting its activity. This leads to a decrease in the production of phosphatidylinositol 4,5-bisphosphate (PIP2), which is a critical signaling molecule in various cellular processes. The inhibition of PIP4K2C activity by this compound has been shown to have a significant impact on cell proliferation, migration, and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a significant impact on various cellular processes. It has been shown to inhibit cell proliferation and induce cell death in cancer cells. It has also been shown to inhibit cell migration and invasion, which are critical processes in cancer metastasis. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of UCSF648 dihydrochloride is its specificity for PIP4K2C. This allows for the selective inhibition of PIP4K2C activity without affecting other cellular processes. Another advantage is its potency, which allows for the use of lower concentrations of the compound in experiments. However, one limitation of this compound is its solubility, which can be a challenge in some experimental settings.
Zukünftige Richtungen
There are several future directions for research on UCSF648 dihydrochloride. One area of interest is the development of analogs with improved solubility and pharmacokinetic properties. Another area of interest is the identification of biomarkers that can be used to predict the response to this compound in cancer patients. Furthermore, the use of this compound in combination with other therapies is an area of active investigation.
Synthesemethoden
UCSF648 dihydrochloride is synthesized through a multi-step process that involves the use of various reagents and solvents. The synthesis method has been optimized to ensure high purity and yield of the final product. The exact details of the synthesis method are proprietary and not publicly available.
Wissenschaftliche Forschungsanwendungen
UCSF648 dihydrochloride has been widely used in scientific research to investigate the role of PIP4K2C in various cellular processes. It has been shown to be effective in inhibiting the activity of PIP4K2C both in vitro and in vivo. This has led to a better understanding of the role of PIP4K2C in diseases such as cancer and inflammation.
Eigenschaften
IUPAC Name |
N,N-dimethyl-2-(quinolin-5-ylmethylamino)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S/c1-17(2)20(18,19)10-9-15-11-12-5-3-7-14-13(12)6-4-8-16-14/h3-8,15H,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPJFMLKZDRHIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)CCNCC1=C2C=CC=NC2=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{4-[4-(4-Chlorobenzoyl)-1,4-diazepane-1-carbonyl]phenyl}boronic acid](/img/structure/B7358922.png)
![1-hydroxy-N-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-1,3-dihydro-2,1-benzoxaborole-6-carboxamide](/img/structure/B7358925.png)
![(4-{3-[3-(Trifluoromethyl)phenyl]pyrrolidine-1-carbonyl}phenyl)boronic acid](/img/structure/B7358933.png)
![(3-{[3-(4-Cyclopropyl-4-methyl-2,5-dioxoimidazolidin-1-yl)phenyl]carbamoyl}phenyl)boronic acid](/img/structure/B7358941.png)
![N-[(1S,3R)-3-(cyanomethyl)cyclopentyl]-1-hydroxy-1,3-dihydro-2,1-benzoxaborole-6-carboxamide](/img/structure/B7358942.png)
![1-hydroxy-N-[(1s,3s)-3-(propan-2-yloxy)cyclobutyl]-1,3-dihydro-2,1-benzoxaborole-6-carboxamide](/img/structure/B7358945.png)


![3-(N,S-dimethylsulfonimidoyl)-N-[(3-fluoro-5-methoxyphenyl)methyl]aniline](/img/structure/B7358978.png)
![1-[4-[4-(Dimethylamino)-4-ethylpiperidin-1-yl]-2-(trifluoromethyl)phenyl]ethanone](/img/structure/B7358980.png)
![(2S,6R)-6-methyl-4-[3-[(4-nitrobenzoyl)amino]propanoyl]morpholine-2-carboxylic acid](/img/structure/B7358997.png)
![1-[5-[2-(1-acetylpyrrolidin-2-yl)-1,3-thiazol-4-yl]-4-ethyl-2-methyl-1H-pyrrol-3-yl]ethanone](/img/structure/B7359016.png)
![[1-(2-Hydroxypropyl)triazol-4-yl]-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B7359028.png)
![2-[(3-Hydroxycyclobutyl)methylamino]-5-nitropyridine-3-carboxamide](/img/structure/B7359034.png)